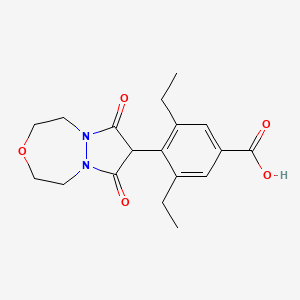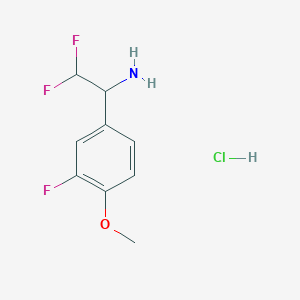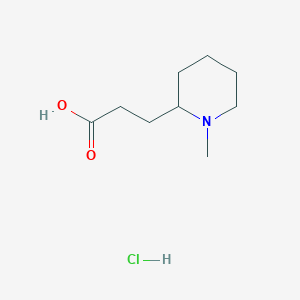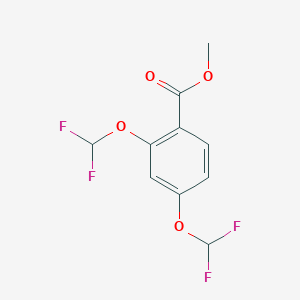![molecular formula C27H49N3O6 B1432184 N-cyclohexylcyclohexanamine;(2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid CAS No. 1423017-84-8](/img/structure/B1432184.png)
N-cyclohexylcyclohexanamine;(2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid
Übersicht
Beschreibung
N-cyclohexylcyclohexanamine;(2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid, also known as N-α-allyloxycarbonyl-D-lysine-N-ε-tert-butoxycarbonyl, is a derivative of the amino acid lysine. This compound is often used in peptide synthesis due to its protective groups, which help in the selective deprotection of functional groups during the synthesis process. The presence of the allyloxycarbonyl (Alloc) and tert-butoxycarbonyl (Boc) groups makes it a valuable reagent in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;(2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid typically involves the protection of the amino and carboxyl groups of lysine. The process can be summarized as follows:
Protection of the α-amino group: The α-amino group of D-lysine is protected using the allyloxycarbonyl (Alloc) group. This is achieved by reacting D-lysine with allyl chloroformate in the presence of a base such as triethylamine.
Protection of the ε-amino group: The ε-amino group is protected using the tert-butoxycarbonyl (Boc) group. This is done by reacting the intermediate product with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium bicarbonate.
Formation of the final product: The protected lysine derivative is then reacted with dicyclohexylamine (DCHA) to form the final compound, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk synthesis: Large quantities of D-lysine are reacted with allyl chloroformate and di-tert-butyl dicarbonate under controlled conditions.
Purification: The intermediate and final products are purified using techniques such as crystallization, distillation, and chromatography to ensure high purity.
Quality control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for use in peptide synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclohexylcyclohexanamine;(2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid undergoes various chemical reactions, including:
Deprotection reactions: The Alloc and Boc groups can be selectively removed under specific conditions to expose the amino groups for further reactions.
Substitution reactions: The compound can participate in substitution reactions where the protective groups are replaced with other functional groups.
Common Reagents and Conditions
Deprotection of Alloc group: The Alloc group can be removed using palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in the presence of a nucleophile like morpholine.
Deprotection of Boc group: The Boc group can be removed using acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Deprotected lysine: Removal of the Alloc and Boc groups yields D-lysine, which can be further used in peptide synthesis.
Substituted derivatives: Depending on the reagents used, various substituted derivatives of D-lysine can be formed.
Wissenschaftliche Forschungsanwendungen
N-cyclohexylcyclohexanamine;(2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid has several applications in scientific research:
Peptide synthesis: It is widely used in the synthesis of peptides due to its protective groups, which allow for selective deprotection and coupling reactions.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to other molecules, such as proteins or drugs, for targeted delivery.
Medicinal chemistry: Researchers use this compound in the development of new drugs and therapeutic agents, particularly in the design of peptide-based drugs.
Industrial applications: The compound is used in the production of specialized peptides for industrial applications, such as enzyme inhibitors and diagnostic reagents.
Wirkmechanismus
The mechanism of action of N-cyclohexylcyclohexanamine;(2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid primarily involves its role as a protected amino acid derivative in peptide synthesis. The protective groups (Alloc and Boc) prevent unwanted reactions at the amino groups during the synthesis process. The selective deprotection of these groups allows for the stepwise assembly of peptides with high precision.
Molecular Targets and Pathways
This compound itself does not have specific molecular targets or pathways, as it is primarily used as a reagent in chemical synthesis. the peptides synthesized using this compound can have various biological targets and pathways, depending on their sequence and structure.
Vergleich Mit ähnlichen Verbindungen
N-cyclohexylcyclohexanamine;(2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid can be compared with other protected lysine derivatives:
Fmoc-D-Lys(Boc)-OH: This compound uses the fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and the Boc group for ε-amino protection. It is also widely used in peptide synthesis.
Cbz-D-Lys(Boc)-OH: This derivative uses the benzyloxycarbonyl (Cbz) group for α-amino protection and the Boc group for ε-amino protection. It is another common reagent in peptide synthesis.
Uniqueness
This compound is unique due to the presence of the Alloc group, which allows for selective deprotection under mild conditions using palladium catalysts. This selective deprotection is advantageous in complex peptide synthesis, where precise control over the protection and deprotection steps is crucial.
List of Similar Compounds
- Fmoc-D-Lys(Boc)-OH
- Cbz-D-Lys(Boc)-OH
- Z-D-Lys(Boc)-OH (where Z represents the benzyloxycarbonyl group)
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6.C12H23N/c1-5-10-22-14(21)17-11(12(18)19)8-6-7-9-16-13(20)23-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXGOTRBZAEQQR-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-6-ethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1432101.png)



![3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1432108.png)
![3-[(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)amino]benzoic acid](/img/structure/B1432112.png)
![[6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1432113.png)

![[4-(3-Methylpiperidin-1-yl)phenyl]amine hydrochloride](/img/structure/B1432117.png)

![N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-1-propanamine hydrochloride](/img/structure/B1432119.png)

![3-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine;hydrochloride](/img/structure/B1432122.png)
![2-Methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-propanamine hydrochloride](/img/structure/B1432123.png)
